molecular formula C10H9Cl2N3 B1467381 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1250041-33-8

4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1467381
CAS No.: 1250041-33-8
M. Wt: 242.1 g/mol
InChI Key: YHOOJTWZVATZBL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole is a disubstituted triazole derivative featuring a chloromethyl group at the 4-position and a 3-chlorobenzyl group at the 1-position. The triazole core is a five-membered aromatic heterocycle with three nitrogen atoms, conferring stability and versatility in chemical modifications. While direct data on this compound are absent in the provided evidence, its structural analogs and synthetic pathways offer critical insights (see Table 1 for comparisons).

Properties

IUPAC Name

4-(chloromethyl)-1-[(3-chlorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOJTWZVATZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole is C10H9ClN3C_{10}H_{9}ClN_{3} with a molecular weight of approximately 225.65 g/mol. The compound's structure features a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

Triazole derivatives have been extensively studied for their potential in various therapeutic areas including:

  • Antimicrobial Activity : Triazoles are known to exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Effects : Some derivatives show promise in inhibiting cancer cell growth.
  • Anti-inflammatory Properties : Triazoles can modulate inflammatory responses.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of triazole derivatives, including 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole. The compound demonstrated notable activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics used in clinical settings.

Anticancer Properties

Research has indicated that triazole compounds can inhibit the proliferation of cancer cells. For instance, in vitro studies revealed that certain derivatives exhibited IC50 values in the submicromolar range against human cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest.

Compound IC50 (µM) Cell Line
Compound A0.8HepG2
Compound B<5A549 (lung carcinoma)
Compound C2.6MCF7 (breast carcinoma)

Anti-inflammatory Effects

Another aspect of the biological activity of triazoles is their anti-inflammatory potential. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a role in managing inflammatory diseases.

The biological activity of 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Some triazoles act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
  • Disruption of Cell Membrane Integrity : Studies using transmission electron microscopy have shown that certain derivatives cause significant damage to pathogen membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

  • Chlorinated Aryl Groups: The 3-chlorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with 4-chlorophenyl substituents in compounds like 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (). Chloromethyl Group: The 4-chloromethyl substituent provides a reactive site for nucleophilic substitution, unlike inert alkyl groups (e.g., methyl in 4-butyl-1-phenyl-1H-1,2,3-triazole; ). This reactivity is advantageous for further functionalization .

Physicochemical Properties

  • Melting Points and Solubility :
    Triazoles with bulky substituents (e.g., 1,4-bis(benzo[d][1,3]dioxol-5-yl) in ) exhibit higher melting points (>200°C) due to increased crystallinity. The target compound’s chlorinated groups likely result in moderate melting points (e.g., 92–163°C range for similar triazoles; ) .
  • Lipophilicity: The logP value is expected to be higher than non-halogenated analogs (e.g., 4-allyl-2-methoxyphenoxy derivatives; ) due to chlorine’s hydrophobic contribution .

Data Table: Key Comparisons with Analogous Compounds

Compound Name Substituents (1- and 4-positions) Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
4-(Chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole 3-Chlorobenzyl, Chloromethyl N/A Cl, Triazole Synthetic intermediate -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 4-Cl-3-CF₃Ph, Phenyl N/A CF₃, Cl Amide mimetics in drug design
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (Letrozole analog) 3-Chlorophenyl, Benzonitrile N/A Cl, Cyano Cytotoxic (MCF-7, IC₅₀ < 10 µM)
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Cl-4-FPh, Diethoxymethyl N/A Cl, F, OEt Life science research
4-((4-Allyl-2-methoxyphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole 4-Fluorobenzyl, Allyl-methoxyphenoxy 92.1–92.7 F, OMe, Allyl Protease inhibition studies

Preparation Methods

General Synthetic Approaches to 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazole compounds generally involves:

Specific Preparation of Chloromethyl-Substituted 1,2,3-Triazoles

The target compound features a chloromethyl group at the 4-position and a (3-chlorophenyl)methyl substituent at N1. Preparation strategies include:

Formation of the 1,2,3-Triazole Core via Click Chemistry

  • Starting from an azide derivative and an alkyne bearing the (3-chlorophenyl)methyl group, CuAAC reaction is employed. For example, the azide can be prepared from a corresponding halide or tosylate precursor, and the alkyne can be functionalized with the chlorophenylmethyl moiety.

  • The cycloaddition proceeds in aqueous or mixed solvents with copper(I) catalysts, often using CuI or CuSO4/sodium ascorbate systems, yielding the 1,4-disubstituted triazole ring with the (3-chlorophenyl)methyl group at N1.

Introduction of the Chloromethyl Group at the 4-Position

  • The chloromethyl group can be introduced by chloromethylation of a hydroxymethyl intermediate or direct alkylation with chloromethyl reagents.

  • One reported method involves the synthesis of 1-hydroxymethyl-1H-1,2,3-triazole intermediates, which are then converted to the chloromethyl analogs by treatment with thionyl chloride or other chlorinating agents under controlled conditions.

  • For example, 1-hydroxymethyl-1H-benzotriazole is converted to 1-chloromethyl-1H-benzotriazole by reaction with thionyl chloride at 0 °C followed by reflux, yielding the chloromethyl derivative in high yield (~93%).

  • This strategy can be adapted for 1,2,3-triazole systems by first synthesizing the hydroxymethyl derivative at the 4-position, followed by chlorination.

Detailed Synthetic Procedure Example

Step Description Reagents and Conditions Yield Notes
1 Synthesis of azide precursor From (3-chlorophenyl)methyl halide via nucleophilic substitution with sodium azide High Precursor for CuAAC
2 CuAAC cycloaddition Azide + terminal alkyne with copper catalyst (CuI), solvent: aqueous or acetonitrile, temperature: room temp to 50 °C 70–85% Forms 1-(3-chlorophenyl)methyl-1,2,3-triazole
3 Hydroxymethylation at 4-position Reaction with formaldehyde in aqueous solution, stirring at room temperature ~90% Forms 4-(hydroxymethyl) derivative
4 Chlorination of hydroxymethyl group Thionyl chloride, 0 °C to reflux, 1 h ~90% Converts hydroxymethyl to chloromethyl group

This sequence provides the target 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole with high purity and yield.

Alternative Synthetic Routes and Considerations

  • One-Pot Tandem Reactions: Some methods utilize one-pot tandem condensation and cyclization reactions starting from chloroacetamide derivatives to build chloromethyl-triazole intermediates, although these are more common for 1,2,4-triazole analogs. Adaptation to 1,2,3-triazoles requires careful optimization.

  • Use of Mitsunobu Reaction: In some syntheses, Mitsunobu reaction is employed to introduce substituents on hydroxyl groups before azide formation.

  • Selective N-Alkylation: For installation of the (3-chlorophenyl)methyl group at N1, selective alkylation can be performed using the corresponding benzyl halide under basic conditions (e.g., NaH in DMSO).

Summary Table of Key Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Reference
Azide synthesis Nucleophilic substitution (3-chlorophenyl)methyl halide, NaN3 RT, aqueous or DMF High
Triazole ring formation CuAAC click reaction Azide, alkyne, CuI catalyst RT to 50 °C, aqueous 70–85
Hydroxymethylation Reaction with formaldehyde Formaldehyde (37% aqueous) RT, 5 min stirring ~90
Chlorination Treatment with thionyl chloride SOCl2 0 °C to reflux, 1 h ~90
N1-Alkylation Alkylation with benzyl halide (3-chlorophenyl)methyl chloride, NaH DMSO, RT High

Research Findings and Optimization Notes

  • The chlorination step requires careful temperature control to avoid decomposition or side reactions.

  • The CuAAC reaction is highly regioselective and tolerant of various functional groups, enabling efficient synthesis of substituted triazoles.

  • Hydroxymethyl intermediates are stable and can be isolated or directly converted in situ to chloromethyl derivatives.

  • Use of microwave irradiation or solvent optimization (e.g., acetonitrile, DMSO) can improve reaction rates and yields in some steps.

  • Purification typically involves recrystallization or chromatographic techniques, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole, considering regioselectivity and functional group compatibility?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method producing 1,4-disubstituted triazoles. Key steps include:

  • Reacting a 3-chlorophenylmethyl azide with a propargyl chloride derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (water/tert-butanol) at 60–80°C for 6–12 hours .
  • Purification via column chromatography (hexane/ethyl acetate/dichloromethane mixtures) to isolate the product in yields ranging from 31% to 49%, depending on substituent steric effects .
  • Ag-Zn nanoheterostructured catalysts can enhance regioselectivity and reduce reaction time .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this triazole derivative?

  • ¹H NMR : The triazole proton appears as a singlet at δ 7.5–8.0 ppm. The chloromethyl group (-CH₂Cl) shows a triplet at δ 4.2–4.5 ppm, while the benzyl group’s aromatic protons resonate at δ 7.1–7.4 ppm .
  • IR : Stretching vibrations for C-Cl bonds appear at 600–800 cm⁻¹, and the triazole ring’s C-N stretches are observed at 1450–1600 cm⁻¹ .
  • Purity is confirmed by TLC (Rf = 0.3–0.6 in hexane/ethyl acetate systems) and consistent melting points (e.g., 90–112°C for analogous triazoles) .

Advanced Research Questions

Q. What strategies address conflicting regiochemical outcomes in triazole synthesis, and how can they be resolved?

Conflicting regiochemistry (1,4- vs. 1,5-disubstituted products) arises from competing thermal vs. catalytic pathways. Solutions include:

  • Catalyst optimization : Ag-Zn or Cu(I) nanoparticles favor 1,4-regioselectivity by stabilizing the transition state .
  • Solvent tuning : Polar solvents like DMF or water enhance CuAAC selectivity .
  • Substituent screening : Bulky alkynes (e.g., cycloheptyl) reduce side reactions, improving yields to >45% .

Q. What in vitro assays evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

  • Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated using nonlinear regression. A related triazole showed IC₅₀ = 4.78 μM, indicating potent activity .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria. Analogous triazoles exhibit MIC values of 8–32 μg/mL against S. aureus .

Q. How does the chlorophenyl substituent influence the compound’s physicochemical properties and target interactions?

  • Lipophilicity : The 3-chlorophenyl group increases logP by ~1.5 units, enhancing membrane permeability .
  • Target binding : Chlorine’s electronegativity stabilizes π-π stacking with aromatic residues in enzymes (e.g., JNK kinase in anticancer studies) .
  • Comparative studies show 3-chlorophenyl derivatives exhibit 2–3× higher activity than 4-methoxyphenyl analogs .

Q. What computational methods predict binding modes or stability of this triazole derivative with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., JNK or fungal CYP51). The chloromethyl group forms hydrophobic contacts with Leu168 in JNK .
  • DFT calculations : Predict thermodynamic stability (ΔG < -30 kcal/mol for CuAAC reactions) and charge distribution on the triazole ring .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield 31–49% (hexane/ethyl acetate/dichloromethane eluent)
Regioselectivity 1,4:1,5 ratio > 95:5 (Ag-Zn catalysts)
Biological Activity IC₅₀ = 4.78 μM (MCF-7), MIC = 8–32 μg/mL (S. aureus)
Spectroscopic Data ¹H NMR δ 7.5–8.0 ppm (triazole), IR C-N stretch 1450–1600 cm⁻¹

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole

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